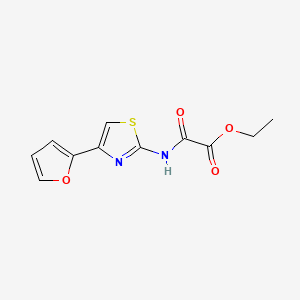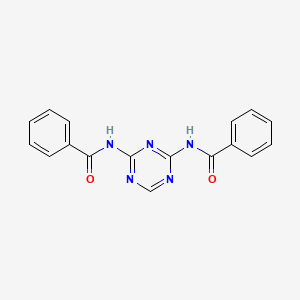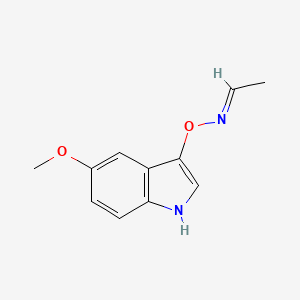
N-Methyl-1,4-dideoxy-1,4-imino-D-ribitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4S)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with hydroxymethyl and methyl groups, as well as two hydroxyl groups. Its stereochemistry is defined by the (2R,3R,4S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol typically involves multi-step organic reactions. One common synthetic route starts with the protection of the hydroxyl groups, followed by the formation of the pyrrolidine ring through cyclization reactions. The hydroxymethyl group is then introduced via nucleophilic substitution or addition reactions. Finally, the protecting groups are removed to yield the desired compound.
Industrial Production Methods
In industrial settings, the production of (2R,3R,4S)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol may involve the use of flow microreactor systems. These systems allow for continuous synthesis, which is more efficient and sustainable compared to traditional batch processes . The use of flow microreactors can enhance reaction control, reduce waste, and improve overall yield.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
(2R,3R,4S)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can serve as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,3R,4S)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the functional groups present. It may also interact with receptors or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4S)-2-(hydroxymethyl)-1-ethylpyrrolidine-3,4-diol
- (2R,3R,4S)-2-(hydroxymethyl)-1-methylpyrrolidine-3,5-diol
- (2R,3R,4S)-2-(hydroxymethyl)-1-methylpyrrolidine-2,4-diol
Uniqueness
(2R,3R,4S)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol is unique due to its specific stereochemistry and the presence of both hydroxymethyl and methyl groups on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
CAS No. |
117894-16-3 |
|---|---|
Molecular Formula |
C6H13NO3 |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2R,3R,4S)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3/c1-7-2-5(9)6(10)4(7)3-8/h4-6,8-10H,2-3H2,1H3/t4-,5+,6-/m1/s1 |
InChI Key |
UBVOJPDDTVFNFJ-NGJCXOISSA-N |
Isomeric SMILES |
CN1C[C@@H]([C@@H]([C@H]1CO)O)O |
Canonical SMILES |
CN1CC(C(C1CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12913158.png)

![[4-(Cyclopropylamino)-2-(methylamino)pyrimidin-5-yl]methanol](/img/structure/B12913170.png)



![3-Ethyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12913190.png)
